molecular formula C15H22N4O B11463527 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol

Cat. No.: B11463527
M. Wt: 274.36 g/mol
InChI Key: QXGOZRXPBZCHFH-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol is a heterocyclic compound that features both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol can be achieved through a multi-step process. One common method involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . This reaction is typically carried out under solvent-free conditions, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can occur at the pyrimidine or pyrazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

    3-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol: A similar compound with a different substitution pattern on the pyrazole ring.

    1-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-ol: Another derivative with a phenyl group instead of a pentyl group.

Uniqueness

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrimidine and pyrazole rings also contributes to its versatility in various applications.

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-pentyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H22N4O/c1-5-6-7-8-13-12(4)18-19(14(13)20)15-16-10(2)9-11(3)17-15/h9,18H,5-8H2,1-4H3

InChI Key

QXGOZRXPBZCHFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(NN(C1=O)C2=NC(=CC(=N2)C)C)C

Origin of Product

United States

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